molecular formula C11H6ClF3N2O3 B2618721 4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline CAS No. 1981582-70-0

4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline

Cat. No.: B2618721
CAS No.: 1981582-70-0
M. Wt: 306.63
InChI Key: KLIGYWONQCZRGU-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline is a quinoline derivative with the molecular formula C11H6ClF3N2O3 and a molecular weight of 306.63 g/mol . This compound is characterized by the presence of a chloro group at the 4th position, a nitro group at the 3rd position, and a trifluoroethoxy group at the 8th position on the quinoline ring.

Safety and Hazards

The safety data sheet for “4-Chloro-3-nitrobenzotrifluoride” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline typically involves multi-step reactions starting from readily available precursors. The reaction conditions often involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitroquinoline: Lacks the trifluoroethoxy group, which may affect its biological activity and properties.

    3-Nitro-8-(2,2,2-trifluoroethoxy)quinoline: Lacks the chloro group, which may influence its reactivity and applications.

    4-Chloro-8-(2,2,2-trifluoroethoxy)quinoline:

Uniqueness

4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O3/c12-9-6-2-1-3-8(20-5-11(13,14)15)10(6)16-4-7(9)17(18)19/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIGYWONQCZRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OCC(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1981582-70-0
Record name 4-chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline
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